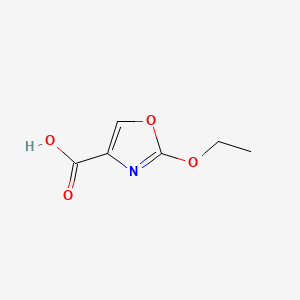

2-Ethoxy-1,3-oxazole-4-carboxylic acid

描述

2-Ethoxy-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with an ethoxy group at position 2 and a carboxylic acid moiety at position 2. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry as a building block for drug discovery .

属性

IUPAC Name |

2-ethoxy-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-6-7-4(3-11-6)5(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWCITRELJZQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665193 | |

| Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-09-5 | |

| Record name | 2-Ethoxy-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,3-oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of flow chemistry allows for better control over reaction conditions and improved safety profiles.

化学反应分析

Types of Reactions: 2-Ethoxy-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex oxazole derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products: The major products formed from these reactions include substituted oxazole derivatives, which can have enhanced biological or chemical properties.

科学研究应用

Biological Activities

2-Ethoxy-1,3-oxazole-4-carboxylic acid exhibits significant biological activities that make it valuable in medicinal chemistry:

1. Antimicrobial Properties

Research indicates that oxazole derivatives possess antimicrobial properties. In vitro studies have shown that compounds containing the oxazole ring can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Effects

Studies have demonstrated that certain oxazole derivatives can modulate inflammatory responses. For example, compounds similar to this compound have been implicated in reducing inflammation in models of colitis by influencing cytokine production .

3. Anticancer Activity

The compound has also been investigated for its anticancer properties. In various assays, oxazole derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer and leukemia models .

Applications in Agrochemicals

The structural characteristics of this compound lend themselves to applications as herbicides and fungicides. Its efficacy against specific plant pathogens has been documented, making it a candidate for developing new agricultural chemicals that are less harmful to the environment compared to traditional options.

Material Science Applications

In material science, this compound is being explored for its potential use in synthesizing polymers and coatings. The ability to modify its structure allows for the creation of materials with tailored properties such as increased thermal stability and chemical resistance.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

作用机制

The mechanism of action of 2-Ethoxy-1,3-oxazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

相似化合物的比较

Substituent Effects on the Oxazole Ring

The position and nature of substituents significantly influence reactivity and biological interactions. Key analogs include:

Physicochemical Properties

- Lipophilicity : Ethoxy and methoxy groups increase logP values compared to unsubstituted oxazoles, favoring passive diffusion across biological membranes .

- Acidity : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, enhancing solubility in aqueous environments .

- Thermal Stability : Phenyl-substituted analogs (e.g., 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) exhibit higher melting points (182–183°C) due to aromatic stacking, whereas alkyl-substituted derivatives (e.g., methoxyethyl) remain liquids at room temperature .

生物活性

2-Ethoxy-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an oxazole ring, characterized by a five-membered structure containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 155.15 g/mol. The presence of the ethoxy group at the 2-position and the carboxylic acid functional group at the 4-position contribute to its unique chemical reactivity and biological activity.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing several therapeutic potentials:

- Antimicrobial Activity : Various studies indicate that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from oxazoles have demonstrated effectiveness against a range of bacterial and fungal strains, including E. coli and Candida species .

- Anticancer Activity : Research has shown that oxazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

- Anti-inflammatory Effects : Compounds containing the oxazole structure have been linked to reduced inflammation, potentially through inhibition of cyclooxygenase (COX) enzymes .

- Antidiabetic and Antiobesity Activities : Some studies suggest that oxazole derivatives may improve insulin sensitivity and have potential for weight management.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial in its anticancer and anti-inflammatory activities .

- Receptor Binding : The structural features allow for hydrogen bonding and π-π interactions with target proteins, modulating their activity.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-1,3-oxazole-4-carboxylic acid | Methyl group at the 2-position | Enhanced lipophilicity |

| 5-(Ethylthio)-1,3-oxazole | Ethylthio group at the 5-position | Unique reactivity patterns |

| 2-(Phenyl)-1,3-oxazole | Phenyl substitution at the 2-position | Greater stability |

This table illustrates how variations in substituents can lead to distinct chemical properties and biological activities.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of various oxazole derivatives against fungal strains. Results indicated that certain derivatives showed MIC values as low as 0.8 µg/ml against Candida species .

- Anticancer Potential : Another study focused on the cytotoxic effects of oxazole derivatives on human cancer cell lines. The results demonstrated significant cell death at concentrations ranging from 10 to 50 µM, suggesting potential for further development as anticancer agents .

常见问题

Q. What role does the oxazole-carboxylic acid scaffold play in drug discovery, and how can this compound be leveraged?

- Methodological Answer : The scaffold is a privileged structure in kinase inhibitors and antimicrobial agents. Its rigidity and hydrogen-bonding capacity make it ideal for fragment-based drug design. Derivatization via amide coupling (e.g., EDC/HOBt) can generate libraries for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。